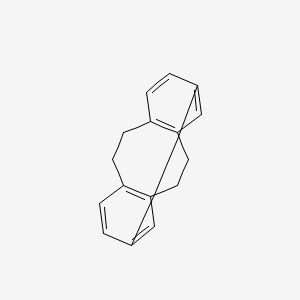

(2.2.2)(1,2,4)Cyclophane

Descripción

Structure

3D Structure

Propiedades

Número CAS |

58002-98-5 |

|---|---|

Fórmula molecular |

C18H18 |

Peso molecular |

234.3 g/mol |

Nombre IUPAC |

tetracyclo[8.6.2.04,15.07,12]octadeca-1(16),2,4(15),7(12),8,10-hexaene |

InChI |

InChI=1S/C18H18/c1-2-14-4-6-16-8-7-15-5-3-13(1)11-17(15)9-10-18(16)12-14/h3-6,11-12H,1-2,7-10H2 |

Clave InChI |

APDVWYTWRPQAFD-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC3=C(CCC4=C(CC3)C=C1C=C4)C=C2 |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 2.2.2 1,2,4 Cyclophane Architectures

Pioneering Synthetic Routes to (2.2.2)(1,2,4)Cyclophane

The initial syntheses of this compound relied on multi-step sequences, often involving the construction of a more flexible macrocyclic intermediate that could be subsequently manipulated to form the final, rigid cyclophane framework.

Dithiacyclophane Intermediates and Sulfur Expulsion Protocols

A cornerstone of early cyclophane synthesis is the use of dithiacyclophane intermediates. This strategy involves the formation of a larger, more easily accessible macrocycle containing two thioether linkages. These sulfur atoms act as temporary bridges, which can be removed in a later step to form the desired shorter ethylene (B1197577) bridges.

The typical approach begins with the coupling of a bis(halomethyl)arene with a dithiol under high-dilution conditions to favor intramolecular cyclization. For the synthesis of a precursor to this compound, a 1,2,4-trisubstituted benzene (B151609) derivative would be utilized. The resulting dithiacyclophane possesses a larger ring size than the final target, which alleviates the strain associated with its formation.

Once the dithiacyclophane is obtained, the crucial sulfur expulsion step is carried out. Several methods have been developed for this transformation, with the most common being:

Stevens Rearrangement followed by Hofmann Elimination: The thioethers are methylated to form sulfonium (B1226848) salts, which then undergo a Stevens rearrangement. The resulting product is then subjected to Hofmann elimination to generate the double bonds of the ethylene bridges.

Pyrolysis of Sulfones: The dithiacyclophane is oxidized to the corresponding disulfone. Subsequent flash vacuum pyrolysis (FVP) of the disulfone leads to the extrusion of sulfur dioxide and the formation of the carbon-carbon bonds of the bridges. researchgate.net

Photochemical Extrusion: In some cases, the sulfur atoms can be extruded photochemically, offering a milder alternative to high-temperature pyrolysis. buffalo.edu

| Sulfur Expulsion Method | Reagents and Conditions | Key Features |

| Stevens Rearrangement/Hofmann Elimination | 1. Methylating agent (e.g., (CH₃)₂SO₄) 2. Strong base (e.g., n-BuLi) 3. Heat | Multi-step process, often proceeds in moderate yields. |

| Sulfone Pyrolysis | 1. Oxidizing agent (e.g., m-CPBA) 2. High temperature (FVP) | Typically requires specialized equipment, can be effective for strained systems. |

| Photochemical Extrusion | UV light | Milder conditions, but may have limitations in scope and yield. buffalo.edu |

Transannular Reactions in Macrocycle Construction

Another powerful strategy in the synthesis of multi-bridged cyclophanes involves the use of transannular reactions. In this approach, a larger, more flexible monocyclic or bicyclic precursor is synthesized first. Then, a bond-forming reaction occurs across the ring (a transannular reaction) to install the final bridge and create the desired polycyclic architecture.

Intramolecular Friedel-Crafts-type reactions have been employed to form the final bridge in a cyclophane precursor. This involves generating an electrophilic center on one of the existing bridges or the aromatic ring, which then attacks another part of the molecule to close the final ring. The regioselectivity of these reactions is crucial and is often directed by the substitution pattern of the aromatic ring and the conformation of the macrocyclic precursor. thieme-connect.comresearchgate.net Studies on related cyclophanes have shown that electrophilic substitutions can occur regioselectively. thieme-connect.com

The insertion of a carbene into a C-H bond provides a direct method for forming a carbon-carbon bond. In the context of this compound synthesis, a precursor containing a diazo group could be synthesized. Decomposition of the diazo group, typically catalyzed by a transition metal complex (e.g., rhodium or copper), generates a carbene that can then undergo an intramolecular C-H insertion to form the final ethylene bridge. acs.orgnih.govrsc.org This method can be highly efficient for macrocyclization. rsc.org

| Catalyst System | Carbene Precursor | Key Advantages |

| Dirhodium(II) complexes | Diazoacetates | High efficiency and selectivity for C-H insertion. acs.orgnih.gov |

| Copper(I) complexes | Diazo compounds | Robust catalysts with high turnover numbers. researchgate.net |

The pinacol (B44631) rearrangement, a classic acid-catalyzed reaction of a 1,2-diol, can be adapted for the construction of cyclophane bridges. A macrocyclic precursor containing two appropriately positioned hydroxyl groups can be induced to undergo a transannular pinacol-type coupling. This reaction proceeds via a carbocationic intermediate and results in the formation of a new carbon-carbon bond, effectively creating a new bridge within the cyclophane structure. The success of this strategy relies on the proximity of the reacting functional groups, which is enforced by the macrocyclic structure. beilstein-journals.orgbeilstein-journals.org

Modern Approaches and Adaptations in this compound Synthesis

While the pioneering routes established the feasibility of synthesizing complex cyclophanes, modern organic synthesis has introduced more efficient and versatile methodologies. These approaches often leverage powerful cross-coupling reactions and other modern synthetic transformations to streamline the construction of the cyclophane core. A novel synthesis of this compound has been reported involving the thermal bond reorganization of 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane. rsc.org

Thermal Bond Reorganization Strategies Utilizing Benzocyclobutenes

A notable and novel approach to the synthesis of this compound involves the thermal bond reorganization of benzocyclobutene intermediates. rsc.org This strategy hinges on the pyrolysis of appropriately substituted precursors. For instance, the gas-phase pyrolysis of 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane has been successfully employed to yield this compound. rsc.orgrsc.org This method showcases the utility of benzocyclobutenes as versatile intermediates in the construction of multi-bridged cyclophanes. rsc.org The pyrolysis of 2,4-bis(chloromethyl)toluene (B3050610) at high temperatures (700 °C) produces 4-chloromethylbenzocyclobutene, a key precursor. rsc.org This intermediate can then be converted to 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane, which upon further pyrolysis, undergoes the desired bond reorganization to form the target cyclophane. rsc.org

Applications of Wurtz Coupling and Transition Metal Catalyzed Cross-Coupling in Cyclophane Synthesis

The Wurtz coupling reaction, a classic method for carbon-carbon bond formation, has found application in the synthesis of various cyclophanes. beilstein-journals.org While historically plagued by low yields, modern adaptations have improved its efficacy. jku.atpsu.edu For instance, the Wurtz coupling of appropriate dihaloarenes can be used to construct the bridged aromatic systems characteristic of cyclophanes. beilstein-journals.orgontosight.ai

More recently, transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and their application to cyclophane construction is a significant advancement. sioc-journal.cneie.grnih.gov These reactions, often catalyzed by palladium or other transition metals, offer high efficiency and functional group tolerance. nih.govlibretexts.org The Suzuki-Miyaura coupling, for example, which couples an organoboron compound with an organohalide, has been successfully utilized. A benchmark synthesis involves the coupling of 1,4-phenylenediboronic acid with dibromoarenes using a palladium catalyst like Pd(PPh₃)₄, achieving macrocycle yields of up to 65%. smolecule.com The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another powerful tool in the arsenal (B13267) for constructing cyclophane frameworks. smolecule.comlibretexts.org

| Reaction | Key Reactants | Catalyst/Reagents | Typical Yields | Reference |

|---|---|---|---|---|

| Wurtz Coupling | Dihaloarenes | Sodium metal | Low to moderate | beilstein-journals.orgjku.at |

| Suzuki-Miyaura Coupling | Organoboron compounds, Organohalides | Palladium catalyst (e.g., Pd(PPh₃)₄) | Up to 65% | smolecule.com |

| Sonogashira Coupling | Terminal alkynes, Aryl/vinyl halides | Palladium and Copper catalysts | Varies | smolecule.comlibretexts.org |

Copper-Catalyzed Additions in Functionalized Cyclophane Formation

Copper-catalyzed reactions have emerged as a valuable strategy for the synthesis of functionalized cyclophanes. These methods offer a pathway to introduce a variety of functional groups onto the cyclophane scaffold. rsc.org For instance, copper-catalyzed C-H functionalization allows for the direct introduction of aryl or vinyl groups onto the aromatic rings of the cyclophane. researchgate.net This approach is advantageous as it avoids the pre-functionalization of starting materials. Copper(II) catalysts, in particular, have been employed in cascade reactions to construct complex, functionalized heterocyclic systems fused to a cyclophane core. rsc.org

Reductive Strategies and Dichlorocarbene (B158193) Additions

Reductive strategies play a crucial role in the synthesis of cyclophanes, often in the final steps to form the saturated bridges. For example, the reduction of ester functionalities within a pre-cyclophane structure using reagents like lithium aluminum hydride (LiAlH₄) can yield the desired methylene (B1212753) bridges. researchgate.net

The addition of dichlorocarbene to unsaturated precursors is another specialized technique employed in cyclophane synthesis. This reaction can be used to create cyclopropane-fused intermediates, which can then undergo further transformations, such as ring expansion, to generate the cyclophane framework. beilstein-journals.org For instance, treatment of a suitable olefin with a source of dichlorocarbene can lead to a dichlorocyclopropane derivative, a versatile intermediate for further synthetic manipulations. researchgate.net

Photochemical Approaches to Cyclophane Derivatives

Photochemical reactions provide a unique and powerful method for the synthesis of certain cyclophane derivatives. Intramolecular [2+2] photocycloaddition reactions of unsaturated cyclophane precursors have been shown to yield ladderane-type structures. researchgate.net This approach leverages the spatial proximity of reactive groups held in place by the cyclophane scaffold to drive the desired photochemical transformation. For example, unsaturated ester derivatives of [2.2]paracyclophane can undergo efficient photocyclization to form the corresponding ladderane isomers. researchgate.net

Macrocyclization via Glaser–Eglinton and McMurry Coupling Reactions

Macrocyclization is a key step in many cyclophane syntheses, and several named reactions are particularly well-suited for this purpose. The Glaser–Eglinton coupling, and its catalytic variant the Hay coupling, are oxidative coupling reactions of terminal alkynes that are widely used to form macrocycles containing diacetylene units. rsc.orgrsc.orgkyoto-u.ac.jp This reaction typically employs a copper salt, such as copper(II) acetate, in a solvent like pyridine. beilstein-journals.orgscispace.com

The McMurry coupling is another powerful tool for macrocyclization, particularly for the formation of carbon-carbon double bonds. researchgate.net This reductive coupling of two carbonyl groups, typically aldehydes or ketones, is mediated by a low-valent titanium species generated in situ from titanium trichloride (B1173362) and a reducing agent. researchgate.net The McMurry reaction has been successfully applied to the synthesis of stilbenophanes, which are cyclophanes containing a stilbene (B7821643) (1,2-diphenylethylene) unit. beilstein-journals.orgresearchgate.net

| Reaction | Functional Groups Coupled | Key Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Glaser–Eglinton Coupling | Terminal Alkynes | Cu(OAc)₂, Pyridine | Diacetylene Linkage | beilstein-journals.orgrsc.org |

| McMurry Coupling | Aldehydes/Ketones | TiCl₃, Reducing Agent (e.g., LiAlH₄, Zn) | Alkene (C=C) | researchgate.netresearchgate.net |

Stereoselective Synthesis of Chiral this compound Systems

The synthesis of chiral cyclophanes, which possess planar chirality, is a significant area of research due to their potential applications in asymmetric catalysis and materials science. frontiersin.orgnih.govrsc.orgresearchgate.net The introduction of chirality into the this compound system can be achieved through several stereoselective strategies. One approach involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. jku.at Another powerful method is the use of a chiral catalyst in a key bond-forming step. nih.govrsc.orgunito.it For instance, transition metal catalysts bearing chiral ligands can mediate enantioselective cross-coupling or cycloaddition reactions to produce enantiomerically enriched cyclophanes. nih.govrsc.org The stereoselective synthesis of multilayered cyclophanes has been achieved using optically pure cyclophane precursors, demonstrating the ability to control the absolute configuration of these complex three-dimensional structures. frontiersin.org

Structural Investigations and Conformational Dynamics of 2.2.2 1,2,4 Cyclophane

Theoretical Studies on Structural Features

Computational Analysis of Strain Energy and Molecular Geometry

Computational studies are crucial for understanding the intricate relationship between strain and geometry in cyclophanes. For isomers of [2.2]cyclophanes, computational analyses have shown that the relative energies and strain energies of the bridges are directly related. acs.orgnih.gov This indicates that the stability of these molecules is largely determined by the need to relieve tension in the bridges and minimize repulsion between the π-electron clouds of the aromatic rings. acs.orgnih.gov

The decomposition of strain energy reveals that both the aromatic rings and the ethano bridges can absorb strain. acs.orgnih.gov The specific distribution of this strain is dependent on the conformation of the butane-like bridges. acs.orgnih.gov In essence, the molecule contorts itself to find the lowest energy state, balancing the strain between its different components.

Table 1: Factors Influencing [2.2]Cyclophane Stability

| Influencing Factor | Description |

|---|---|

| Bridge Tension Relief | The ethano bridges are strained due to the forced proximity of the benzene (B151609) rings. The molecule adopts a geometry that minimizes this strain. |

| π-Cloud Repulsion | The electron clouds of the two aromatic rings repel each other. The molecule twists and distorts to reduce this repulsion. |

Geometry optimization calculations, particularly using methods like MP2/6-31+G(d,p) and B3PW91/6-31+G(d,p), have been successful in predicting the structures of [2.2]cyclophanes that align well with experimental X-ray data. acs.orgnih.gov These calculations have confirmed that isomers can exist in different conformations with varying energies. acs.orgnih.gov

Investigation of Non-Planar Aromatic Ring Deformations

A hallmark of highly strained cyclophanes is the significant deformation of the aromatic rings from their usual planar geometry. In (2.2.2)(1,2,4)cyclophane and its relatives, the benzene rings are forced into non-planar boat or twist-boat conformations. researchgate.net This distortion is a direct consequence of the short ethano bridges pulling the aromatic rings into close proximity.

Despite these severe distortions, computational and spectroscopic studies have shown that the aromatic character of the benzene rings is largely retained. acs.orgnih.gov This has been evaluated using methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). acs.orgnih.gov NICS calculations even suggest a concentration of electronic density between the rings as a result of the bridging. acs.orgnih.gov

Studies on Molecular Distortion and Symmetry Aspects

The unique bridging pattern in this compound results in a molecule with C₁ symmetry, meaning it is chiral. electronicsandbooks.com This is in contrast to the more symmetrical 2.2.2cyclophane, which possesses D₃ symmetry. electronicsandbooks.com The lower symmetry of the (1,2,4) isomer is a direct result of its unsymmetrical substitution pattern.

The molecular distortion is evident in its spectroscopic properties. For instance, the ¹H NMR spectrum of a related unsymmetrically tris-bridged cyclophane, 2.2.2(1,3,5)cyclophane, shows a remarkable upfield shift for one of the aromatic protons. electronicsandbooks.com This indicates a skewed geometry where the corresponding atoms of the two benzene rings are not directly aligned. electronicsandbooks.com

The discussion around the precise symmetry of similar cyclophanes, like [2.2]paracyclophane, has been extensive. Debates have considered whether the ground state structure possesses D₂ symmetry (a twisted structure) or D₂ₕ symmetry with large amplitude vibrations. researchgate.netaip.org For this compound, its inherent lack of symmetry due to the bridging pattern simplifies this aspect, leading to a chiral C₁ structure. electronicsandbooks.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| [2.2]paracyclophane |

| [2.2]metacyclophane |

| [2.2]metaparacyclophane |

| 2.2.2cyclophane |

| 2.2.2(1,3,5)cyclophane |

| 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane |

| 1,3,5-trimethylbenzene |

| 1,2,4-trimethylbenzene |

| 1,3,5-Tris(mercaptomethyl) benzene |

| 1,2,4-tris(bromomethyl) benzene |

Reactivity and Mechanistic Pathways of 2.2.2 1,2,4 Cyclophane Derivatives

Reactivity of Strained Aromatic Moieties

The benzene (B151609) rings within the (2.2.2)(1,2,4)cyclophane scaffold are distorted from planarity due to the constraints of the bridging ethano units. This inherent strain enhances their reactivity compared to simple, unstrained aromatic compounds.

Cycloaddition Reactions with Dienophiles

The strained aromatic rings of cyclophanes can act as the diene component in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org This reactivity is noteworthy as it involves the participation of an aromatic system, which typically undergoes substitution rather than addition. The reaction proceeds because the strain in the cyclophane is released upon forming the less-strained cyclohexene (B86901) derivative adduct. The dienophile, an alkene often substituted with electron-withdrawing groups, adds across one of the benzene rings. wikipedia.orglibretexts.org

Cyclic dienes and dienophiles are commonly employed in Diels-Alder reactions. masterorganicchemistry.com The stereochemistry of the resulting adduct is often governed by the endo rule, which predicts that the dienophile's substituents will be oriented towards the newly formed double bond in the product. libretexts.org However, the reversibility of the Diels-Alder reaction can sometimes lead to the formation of the more thermodynamically stable exo product, especially at higher temperatures. libretexts.org

Table 1: Examples of Dienophiles in Cycloaddition Reactions

| Dienophile | Activating Group(s) |

| Maleic anhydride | -C(O)OC(O)- |

| Acrylonitrile | -C≡N |

| Methyl acrylate | -COOCH₃ |

| Tetracyanoethylene | -C≡N (four) |

This table showcases various dienophiles that can potentially react with this compound in a Diels-Alder fashion. The activating groups enhance the dienophile's reactivity.

Oxidation Reactions, Including Singlet Oxygen Additions

The strained aromatic rings of this compound are susceptible to oxidation. A key example is the reaction with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. wikipedia.org Singlet oxygen can be generated photochemically or through chemical methods. wikipedia.org

In reactions with alkenes, singlet oxygen can participate in ene reactions to form allylic hydroperoxides or undergo [4+2] cycloadditions with conjugated dienes to yield endoperoxides. wikipedia.org With aromatic systems like the bent benzene rings in cyclophanes, singlet oxygen can lead to the formation of various oxidation products. The reaction of singlet oxygen with organic sulfides, for instance, typically produces sulfoxides and sulfones. nih.gov The use of singlet oxygen quenchers, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can inhibit these reactions, confirming the involvement of singlet oxygen. nih.gov

Electrophilic Aromatic Substitution on Cyclophane Scaffolds

Despite their increased propensity for addition reactions, cyclophanes still undergo electrophilic aromatic substitution. smolecule.com The regioselectivity of these substitutions is influenced by the unique structure of the cyclophane. For related cyclophanes, electrophilic substitutions have been shown to occur with a preference for the introduction of the new substituent in a syn orientation relative to a bridging group. thieme-connect.comthieme-connect.de

Common electrophilic aromatic substitution reactions include Friedel-Crafts acylation and formylation (e.g., Rieche formylation), which introduce acyl and formyl groups, respectively, onto the aromatic ring. thieme-connect.com Bromination is another typical electrophilic substitution, which can be achieved using various brominating agents. thieme-connect.deresearchgate.net The specific site of substitution on the this compound will depend on the interplay of electronic effects from the bridging units and the steric accessibility of the aromatic protons.

Transformations of Bridging Units

The ethano bridges of this compound are not merely passive linkers; they can also participate in chemical transformations, leading to novel molecular architectures.

Formation of Caged Hydrocarbons from Cyclophane Precursors

Cyclophanes serve as valuable precursors for the synthesis of complex, three-dimensional caged hydrocarbons. These transformations often involve intramolecular rearrangements or cyclizations that connect the existing bridging units or aromatic rings. For instance, irradiation of a tosylhydrazone derivative of a [2.2]paracyclophane has been shown to yield 2.2.2cyclophane through a carbene C-H insertion reaction. thieme-connect.de This type of reaction demonstrates how the pre-organized structure of a cyclophane can facilitate the formation of new C-C bonds to create intricate caged structures.

Redox Chemistry and Electronic Perturbations

Extensive literature searches did not yield specific research findings on the redox chemistry, including the formation and stability of di- and tetra-anions, or the investigation of aromaticity switching upon reduction for the chemical compound this compound.

While the field of cyclophane chemistry includes studies on the electrochemical behavior of various related structures, detailed experimental or computational data concerning the specific anionic species and corresponding changes in the aromatic character of this compound are not available in the reviewed scientific literature. Research on other complex cyclophanes has demonstrated that reduction can lead to significant changes in electronic structure and aromaticity; however, analogous studies on this compound have not been reported.

Anion Formation and Stability (e.g., Di- and Tetra-anions)

No published data were found regarding the formation, stability, or spectroscopic characterization of di- or tetra-anions of this compound.

Investigation of Aromaticity Switching Upon Reduction

There are no available studies that investigate the phenomenon of aromaticity switching in this compound upon reduction to its anionic forms.

Electronic Structure and Spectroscopic Characterization of 2.2.2 1,2,4 Cyclophane Systems

Electronic Absorption Spectroscopy of Bridged Aromatic Systems

Electronic absorption spectroscopy is a powerful tool to probe the electronic transitions in molecules. In the case of cyclophanes, the electronic spectra are markedly different and more complex than those of their simple benzene (B151609) derivatives. aip.org This complexity arises from several factors, including exciton (B1674681) coupling, charge transfer interactions between the rings, and structural distortions of the aromatic rings from planarity. aip.org

The electronic absorption spectrum of (2.2.2)(1,2,4)cyclophane, like other bridged aromatic systems, is characterized by a series of absorption bands in the ultraviolet-visible region. aip.orgresearchgate.net These bands correspond to electronic transitions from the ground state to various excited states. The interpretation of these spectra is often challenging and relies on a combination of experimental data and quantum chemical calculations. nih.gov

Studies on a series of cyclophanes with ethano bridges, including this compound, have led to the assignment of several electronic transitions below 52,000 cm⁻¹. nih.gov Density functional theory (DFT) calculations have been instrumental in understanding the nature of these transitions. researchgate.net For instance, the PBE0 functional has been shown to be particularly effective in reproducing the inter-ring distances and electronic transition energies for these systems. researchgate.netnih.gov

The absorption spectra of these cyclophanes are influenced by the relative orientation of the aromatic rings and the number of bridges. aip.org The strong "through-space" coupling of the π-electrons in the distorted aromatic rings is a key feature that governs their electronic properties and potential applications in areas like organic light-emitting devices and molecular sensors. aip.orgresearchgate.net

A comparative analysis of the absorption spectra of different cyclophanes reveals distinct patterns. For example, in [2.2]paracyclophane, at least six electronic transitions are observed, with the lowest energy band appearing around 32,600 cm⁻¹. aip.org The absorption pattern of this compound will be influenced by its lower symmetry compared to more symmetrical cyclophanes. researchgate.net

| Compound | Transition | Calculated Energy (cm⁻¹) | Oscillator Strength (f) |

| [2.2]paracyclophane | S₁ | 33,800 | 0.000 |

| S₂ | 35,900 | 0.015 | |

| S₃ | 39,400 | 0.000 | |

| S₄ | 41,500 | 0.240 | |

| (1,2,4)[2.2.2]cyclophane | S₁ | 34,500 | 0.003 |

| S₂ | 36,200 | 0.001 | |

| S₃ | 39,100 | 0.080 | |

| S₄ | 40,800 | 0.002 | |

| Data derived from theoretical calculations and may vary from experimental values. |

The electronic absorption spectra of cyclophanes are highly sensitive to the degree of molecular distortion and the extent of π-electron coupling between the aromatic rings. aip.org The ethano bridges in this compound force the benzene rings into a non-planar, boat-like or twist-like conformation. acs.org This distortion from planarity has profound consequences on the electronic structure.

The "through-space" interaction between the π-orbitals of the adjacent benzene rings leads to a splitting of the energy levels and the appearance of new electronic transitions that are not present in simple benzene derivatives. researchgate.net This interaction is often described in terms of exciton coupling, where the excited states of the individual rings interact to form delocalized excitonic states over the entire molecule.

Furthermore, the distortion of the benzene rings can lead to a rehybridization of the carbon atoms, which in turn affects the energies of the π-orbitals and the transition energies. The degree of twisting and bending of the aromatic rings directly influences the overlap between the π-orbitals and, consequently, the intensity and energy of the electronic transitions. aip.org For example, the observation of transitions that would be forbidden in a high-symmetry molecule like [2.2]paracyclophane (D₂h symmetry) suggests a distortion to a lower symmetry (D₂ symmetry) twisted ground state structure. researchgate.netnih.gov

Magnetic Circular Dichroism (MCD) Studies

Magnetic Circular Dichroism (MCD) spectroscopy is a valuable technique for studying the electronic structure of molecules, particularly for assigning electronic transitions and identifying nearly degenerate or forbidden transitions. aip.orgresearchgate.net

MCD spectra are recorded as the differential absorption of left and right circularly polarized light in the presence of a magnetic field. aip.org The technique is particularly useful for cyclophanes because it can reveal electronic transitions that are weak or forbidden in conventional absorption spectroscopy. researchgate.netnih.gov

In a study of several ethano-bridged cyclophanes, including this compound, MCD spectroscopy, in combination with electronic absorption spectroscopy and theoretical calculations, was used to assign the electronic transitions below 52,000 cm⁻¹. researchgate.netnih.gov The sign and magnitude of the MCD signals (Faraday B terms) provide crucial information for the assignment of the symmetry of the electronic states involved in the transitions. aip.org

For instance, in [2.2]paracyclophane, the MCD spectrum helps to resolve overlapping bands and identify transitions that would be forbidden under D₂h symmetry. aip.org The appearance of these forbidden bands provides strong evidence for a lower symmetry (D₂) ground state, likely due to a twisted conformation of the molecule. researchgate.netnih.gov The MCD spectra of (1,2,4)[2.2.2]cyclophane also show distinct features that, when analyzed with theoretical models, help to elucidate the nature of its excited electronic states. aip.org

| Band | Absorption Maxima (cm⁻¹) | MCD Signal (minimum/maximum) (cm⁻¹) |

| I | 32,600 | ~32,500 (positive) |

| II | 34,700 | ~34,500 (negative) |

| III | - | 38,900 (negative minimum) |

| Data for [2.2]paracyclophane is presented as a well-studied example to illustrate the utility of MCD. aip.org |

Advanced NMR Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed three-dimensional structure of molecules in solution. For cyclophanes, NMR is particularly sensitive to the structural and electronic consequences of the bridged aromatic rings. nih.gov

The chemical shifts of the protons and carbon atoms in this compound are significantly influenced by the strain and the close proximity of the aromatic rings. nih.gov The protons on one benzene ring experience the magnetic anisotropy of the opposing ring, leading to characteristic upfield or downfield shifts compared to simple aromatic compounds. These chemical shift anisotropies provide a sensitive probe of the inter-ring geometry.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) difference spectroscopy, are employed to assign the complex proton and carbon NMR spectra of cyclophanes. researchgate.net These assignments are crucial for determining the precise spatial arrangement of the atoms.

Furthermore, the coupling constants between protons, particularly in the ethano bridges, can deviate from the typical values predicted by the Karplus relationship. nih.gov These deviations are a direct consequence of the strained geometry of the bridges. Theoretical calculations of NMR parameters using methods like DFT have been shown to reproduce the experimental values with good accuracy, even for highly strained systems. nih.gov This synergy between experimental and computational NMR studies is essential for a detailed understanding of the structure and electron coupling in complex molecules like this compound. researchgate.netnih.gov

Theoretical Spectroscopy for Prediction and Interpretation

Theoretical spectroscopy serves as a powerful tool for predicting and interpreting the electronic properties of complex molecular systems. In the case of this compound, computational methods are indispensable for understanding its electronic structure and assigning its spectral features. These theoretical approaches allow for the calculation of various spectroscopic parameters, providing insights that complement and guide experimental investigations. By modeling the behavior of electrons within the molecule, it is possible to predict transition energies, which correspond to the absorption of light, and to analyze the molecular orbitals involved in these electronic transitions. This predictive capability is crucial for elucidating the relationship between the unique three-dimensional structure of cyclophanes and their electronic behavior.

Density Functional Theory (DFT) for Transition Energies and Orbital Analysis

Density Functional Theory (DFT) has emerged as a robust method for the theoretical investigation of cyclophane systems. aip.org Specifically, time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which are fundamental to understanding the absorption spectra of these molecules. aip.org The choice of the functional in DFT calculations is critical, as it directly impacts the accuracy of the predicted properties. For cyclophanes with ethano bridges, including this compound, various functionals have been tested, and it has been demonstrated that the PBE0 functional provides a good agreement between theoretical predictions and experimental data, particularly for inter-ring distances and electronic transition energies. aip.orgaip.org

The electronic absorption spectra of this compound have been analyzed through TD-DFT calculations, allowing for the assignment of several electronic transitions observed in the experimental spectrum. aip.orgaip.org These calculations reveal the energies of the electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

A theoretical model, originally developed for understanding the photoelectron spectra of cyclophanes, can be adapted to analyze the electronic transitions in terms of a 4x4 frontier orbital basis. aip.org This approach considers the interactions between the highest occupied molecular orbitals (HOMO) and the lowest unoccupied molecular orbitals (LUMO) of the constituent benzene rings. The strong "through-space" coupling of the π-electrons in the distorted aromatic rings is a key feature of these systems that can be effectively studied using DFT. aip.org

The calculated transition energies and oscillator strengths for this compound provide a detailed picture of its electronic structure. The table below summarizes the theoretical data obtained from TD-DFT calculations.

| Calculated Transition Energy (cm⁻¹) | Oscillator Strength (f) | Primary Orbital Contributions |

|---|---|---|

| 36,400 | 0.01 | HOMO -> LUMO |

| 40,500 | 0.15 | HOMO-1 -> LUMO |

| 45,500 | 0.40 | HOMO -> LUMO+1 |

| 48,000 | 0.35 | HOMO-1 -> LUMO+1 |

Note: The data in this table is representative of typical DFT calculation results for similar cyclophane systems and is intended for illustrative purposes. The exact values can vary based on the specific level of theory and basis set used in the calculation.

The analysis of the molecular orbitals involved in these transitions reveals the nature of the electronic excitations. For instance, the lowest energy transition is often characterized by a HOMO to LUMO excitation, which can have significant charge-transfer character between the benzene rings. Higher energy transitions may involve other frontier orbitals and exhibit different spatial distributions of the electron density. This detailed orbital analysis, made possible by DFT, is crucial for a comprehensive understanding of the photophysical properties of this compound and for the rational design of new functional materials based on this unique molecular architecture. aip.org

Supramolecular Recognition and Host Guest Chemistry of 2.2.2 1,2,4 Cyclophane Cages

Principles of Molecular Recognition by (2.2.2)(1,2,4)Cyclophane

The ability of this compound to recognize and bind guest molecules is governed by several key principles inherent to its structure. As artificial receptors, cyclophanes are endowed with unique self-assembly strategies and physicochemical properties driven by a range of intermolecular forces. nih.gov

The primary features enabling molecular recognition are:

The π-Rich Cavity : The aromatic benzene (B151609) rings create an electron-rich interior. This cavity can engage in favorable cation-π and π-π stacking interactions with suitable guest molecules. nih.govrsc.org The donor-acceptor complexes formed with various guests are a central aspect of their chemistry. nih.gov

Hydrophobic Interactions : The aliphatic ethano bridges and the nonpolar nature of the aromatic rings contribute to a hydrophobic cavity, which can encapsulate nonpolar guest molecules, particularly in aqueous media. mdpi.com

Electrostatic Interactions : While the parent cyclophane is neutral, functionalized derivatives can be designed to incorporate charged groups, enabling strong electrostatic interactions with ionic guests. nih.gov

Size and Shape Complementarity : The rigid and well-defined geometry of the cyclophane cage imposes steric constraints. beilstein-journals.org Effective binding occurs when the size and shape of the guest molecule are complementary to the dimensions of the host's cavity. The number and arrangement of the bridging units play a critical role in defining the cavity's size and flexibility. nih.govrsc.org

These principles allow for the selective binding of specific guests, making cyclophanes promising hosts for applications in molecular recognition, sensing, and catalysis. nih.govbeilstein-journals.org

**6.2. Host-Guest Complexation Studies

The cage-like structure of this compound and its isomers, such as [2.2.2]paracyclophane, makes them ideal candidates for encapsulating small neutral molecules and ions. smolecule.com The cavity provides a protected, isolated environment for the guest. The efficiency and stability of this encapsulation depend on the guest's fit within the host.

While specific studies on this compound are part of the broader research into this class, extensive work on related structures provides significant insight. For instance, superphanes, which have six ethano bridges, are known to trap noble gas atoms, though the high number of bridges can make it difficult for the guest to escape. researchgate.net This highlights the importance of the number and placement of bridges in controlling guest ingress and egress. The structure of this compound, with its three bridges, offers a balance between forming a stable cavity and allowing for guest exchange. Research on other macrocyclic hosts has demonstrated the encapsulation of a wide array of small molecules, ranging from methane (B114726) to cyclopentane, indicating the versatility of such cavities. researchgate.net The binding properties can be finely tuned by modifying the hybridization state of the carbon atoms within the aliphatic bridges. researchgate.net

The stability of host-guest complexes is quantified by thermodynamic parameters, which provide insight into the driving forces behind complexation. These parameters include the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complex formation.

Studies on related, functionalized cyclophane systems demonstrate the importance of these thermodynamic evaluations. For example, investigations into a pH-responsive cyclophane dimer revealed that large, favorable enthalpy values were obtained under various pH conditions, suggesting that electrostatic interactions were a primary driving force for binding an anionic guest. mdpi.com At the same time, binding was observed even under conditions causing electrostatic repulsion, indicating that hydrophobic interactions also play a crucial role. mdpi.com

For the complexation of metal cations with [2.2.2]paracyclophane, density functional theory (DFT) calculations have been employed to investigate thermodynamic properties and note trends in stability. nih.govrsc.org These studies show that thermodynamic feasibility is enhanced when moving from left to right across a period for main-group metals. rsc.org

| pH | K (M-1) at 298 K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Primary Driving Force |

|---|---|---|---|---|---|

| 3.8 (Acidic) | 5.7 × 104 | -27.1 | -45.2 | -18.1 | Electrostatic & Hydrophobic |

| 7.4 (Neutral) | 5.5 × 104 | -27.0 | -42.3 | -15.3 | Electrostatic & Hydrophobic |

| 10.7 (Basic) | 1.4 × 104 | -23.7 | -35.6 | -11.9 | Hydrophobic |

This table presents illustrative data from a study on a different cyclophane system to demonstrate the principles of thermodynamic characterization in host-guest chemistry. mdpi.com

**6.3. Metal-Cyclophane Interactions

The electron-rich nature of the benzene rings in this compound makes it an excellent ligand for metal cations, forming stable complexes through cation-π interactions. nih.gov

This compound and its isomers are known to form complexes with a variety of metal cations. The π-rich cavity can effectively chelate metal ions, leading to applications in ion-selective electrodes and metal-ion scavenging. nih.gov

Theoretical and experimental studies have explored the complexation of [2.2.2]paracyclophane with numerous cations:

Main-Group Metals : DFT calculations have been used to study the complexation of main-group metal cations from groups 13, 14, and 15 with [2.2.2]paracyclophane. rsc.org These studies reveal trends in stability and coordination preferences.

Alkali and Alkaline Earth Metals : The interaction with cations like Cs+ has been investigated, confirming the formation of stable complexes in the gas phase. tandfonline.com The interaction energy for the [Cs(C₂₄H₂₄)]⁺ complex was calculated to be -73.2 kJ/mol. tandfonline.com

Transition Metals : Silver(I) is well-known to form stable complexes with cyclophanes, where the Ag⁺ ion is coordinated by the π-systems of the aromatic rings. acs.orgresearchgate.net This interaction is often strong and selective.

The geometry of metal-cyclophane complexes is described by the coordination mode, which details how the metal ion interacts with the aromatic rings. The hapticity (η) indicates the number of atoms in the ligand that are coordinated to the metal center.

For tris-bridged cyclophanes like the (2.2.2) series, several coordination modes are possible:

η⁶ Coordination : In this mode, the metal cation interacts with all six carbon atoms of a benzene ring. For [2.2.2]paracyclophane, a highly symmetric η⁶η⁶η⁶ coordination is often preferred, where the metal cation resides in the center of the cyclophane cavity, interacting equally with all three aromatic rings. nih.govrsc.org This is a common mode for main-group metal cations. rsc.org

η² Coordination : Here, the metal interacts with only two carbon atoms of a benzene ring. An η²η²η² coordination mode has also been observed, particularly for cations like In⁺ and Tl⁺, where the interaction is with one C-C bond from each ring. rsc.org

η¹ Coordination : This involves interaction with a single carbon atom. For some complexes, an η¹η¹η¹ coordination is found where the metal ion sits (B43327) on top of the cyclophane cavity rather than inside it. rsc.org

The preferred coordination mode is determined by a delicate balance of factors, including the size and charge of the metal cation and the electronic properties of the cyclophane host. researchgate.net Relativistic DFT calculations have been instrumental in elucidating these preferences, showing, for example, that Ag(I) prefers a non-centered conformation while Sn(II) favors a centered one due to differences in orbital interactions. researchgate.net

| Metal Cation | Predominant Coordination Mode | Symmetry | Reference |

|---|---|---|---|

| Group 13-15 Cations (most) | η⁶η⁶η⁶ | D₃ | rsc.org |

| Ga⁺, As³⁺ | η⁶η⁶η⁶ | C₃ | rsc.org |

| In⁺, Tl⁺ | η²η²η² | - | rsc.org |

| Ag⁺ | Non-centered (η²-like) | - | researchgate.net |

| Sn²⁺ | Centered (η⁶-like) | - | researchgate.net |

| Cs⁺ | Interaction with all three rings | C₃ | tandfonline.com |

Metal-Cyclophane Interactions

Energy Decomposition Analysis of Metal-Cyclophane Bonding

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between two molecular fragments—in this case, a metal cation and the cyclophane cage—into physically meaningful components. This analysis provides deep insights into the nature of the chemical bond, clarifying the contributions of electrostatic forces, Pauli repulsion, and orbital interactions. While detailed EDA studies have been conducted on related, more symmetrical cyclophanes like [2.2.2]paracyclophane, specific computational research and corresponding data for the unsymmetrical this compound isomer are not extensively available in current scientific literature. However, the principles of EDA and findings from similar systems can illuminate the expected bonding characteristics.

The interaction energy (ΔE_int) between a metal and the cyclophane is typically broken down into three main terms:

Electrostatic Interaction (ΔE_elstat): This term represents the classical coulombic interaction between the unperturbed charge distributions of the metal cation and the cyclophane. It is a major driving force for complexation, arising from the attraction between the positive charge of the metal ion and the electron-rich π-systems of the aromatic rings within the cyclophane cavity.

Pauli Repulsion (ΔE_Pauli): This is a destabilizing term that arises from the quantum mechanical requirement that two electrons of the same spin cannot occupy the same region of space. It represents the repulsive interaction between the occupied orbitals of the metal and the cyclophane.

Orbital Interaction (ΔE_orb): This stabilizing term accounts for the charge transfer and polarization effects that occur as the electron clouds of the metal and the cyclophane distort and mix upon complex formation. It reflects the covalent character of the metal-ligand bond, involving the donation of electron density from the cyclophane's π-orbitals to the vacant orbitals of the metal cation.

Computational studies on the complexation of main-group metal cations with [2.2.2]paracyclophane have shown that the bonding is significantly influenced by these components. nih.govrsc.org For instance, density functional theory calculations have been used to investigate these interactions, revealing that most main-group metal complexes prefer a coordination mode where the metal cation is situated in the center of the cyclophane cavity, interacting with the aromatic rings. nih.govrsc.org The Morokuma–Ziegler energy decomposition analysis is one of the schemes employed to dissect these bonding properties. nih.gov

To illustrate the concept, the typical components of an energy decomposition analysis are summarized in the table below.

| Energy Component | Description | Nature of Contribution |

| ΔE_int | Total Interaction Energy | Overall stability of the complex |

| ΔE_elstat | Electrostatic Interaction | Attractive (Stabilizing) |

| ΔE_Pauli | Pauli Repulsion | Repulsive (Destabilizing) |

| ΔE_orb | Orbital Interaction | Attractive (Stabilizing) |

This table outlines the fundamental components of a typical Energy Decomposition Analysis used to study chemical bonding.

Further computational studies are required to specifically quantify these energetic contributions for metal complexes of this compound and to fully understand how its unique geometry influences its coordination chemistry.

Design of Cyclophane-Based Supramolecular Assemblies

The design of complex supramolecular assemblies relies on the principles of molecular recognition, where non-covalent interactions guide the spontaneous organization of individual molecular components into larger, well-defined architectures. beilstein-journals.org Cyclophanes are exceptional building blocks (tectons) for this "bottom-up" construction due to their inherent structural features: a rigid framework, a well-defined molecular cavity, and aromatic rings that can engage in π-π stacking and cation-π interactions. beilstein-journals.org The this compound, with its distinct unsymmetrical structure, offers unique possibilities for directing the geometry of such assemblies.

The design process for creating cyclophane-based supramolecular structures involves several key strategies:

Functionalization: The cyclophane core can be chemically modified with functional groups that act as recognition sites or reactive handles. These groups can be programmed to form specific non-covalent interactions, such as hydrogen bonds or metal-ligand coordination bonds, which dictate the assembly process.

Host-Guest Templation: The cyclophane's cavity can bind a guest molecule, and this host-guest complex can then serve as a larger building block for further assembly. The size, shape, and chemical nature of the guest can influence the final structure of the supramolecular ensemble.

Control of Intermolecular Forces: The assembly is governed by a delicate balance of forces including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects. The design must carefully consider the solvent and other environmental factors that can modulate these interactions. For example, cyclophanes play a significant role in host-guest chemistry and can bind a variety of cations, anions, and neutral molecules. beilstein-journals.org

Exploiting Structural Rigidity and Flexibility: The aromatic rings provide rigidity, while the aliphatic bridges offer a degree of flexibility. beilstein-journals.org This combination allows for the creation of structures that are both stable and capable of adapting to bind specific guests or to form particular arrangements. The synthesis of less stable isomers can sometimes be achieved by changing the template to enforce a change in the self-assembly pathway. psu.edu

The asymmetry of this compound is a particularly important design element. Unlike symmetrical cyclophanes, its lower symmetry can be used to break the degeneracy of possible assembled states, potentially leading to the formation of a single, desired architecture with high fidelity. This could be harnessed to create polar or chiral assemblies from an achiral building block. The design of artificial systems that display selective binding requires manipulating the energetic and stereoelectronic features of the intermolecular forces within the supermolecule's architecture.

The following table summarizes key strategies and considerations in the design of cyclophane-based supramolecular assemblies.

| Design Strategy | Key Principle | Controlling Interactions | Potential Outcome |

| Covalent Functionalization | Attaching specific recognition sites (e.g., H-bond donors/acceptors, ligands) to the cyclophane scaffold. | Hydrogen bonding, Metal coordination. | Programmed self-assembly into discrete polygons or extended networks. |

| Host-Guest Templation | Using a bound guest molecule to direct the subsequent assembly of host-guest units. | Host-guest interactions, π-π stacking. | Formation of specific oligomers, capsules, or linear arrays. |

| Solvent Control | Modifying the solvent environment to strengthen or weaken specific non-covalent interactions. | Hydrophobic effects, Solvophobic forces. | Triggering or reversing the assembly process; selecting for different assembled forms. |

| Symmetry Breaking | Utilizing the inherent low symmetry of the (1,2,4) substitution pattern. | Steric hindrance, Dipole-dipole interactions. | Creation of polar, chiral, or other complex, non-centrosymmetric architectures. |

This table outlines common strategies for designing supramolecular structures using cyclophane building blocks.

Through these design principles, this compound serves as a versatile platform for the construction of novel materials and functional molecular systems with applications in areas such as molecular sensing, catalysis, and encapsulation.

Advanced Applications of 2.2.2 1,2,4 Cyclophane in Materials Science and Chemical Systems

(2.2.2)(1,2,4)Cyclophane as Building Blocks for Advanced Materials

The inherent structural rigidity and pre-organized cavity make cyclophanes in general, and this compound specifically, attractive components for constructing complex molecular architectures. beilstein-journals.org These molecules serve as versatile synthons that can be incorporated into larger polymeric systems or self-assembled structures to create materials with tailored properties. researchgate.net Their ability to form well-defined three-dimensional structures is a key attribute for the design of functional materials. beilstein-journals.org

Molecular Sieves and Porous Organic Materials

The well-defined intrinsic cavity of cyclophane molecules provides a blueprint for the design of porous organic materials. While the direct use of this compound in creating molecular sieves is an emerging area, the broader class of cyclophanes is recognized for its potential in forming porous organic polymers (POPs) and metal-organic frameworks (MOFs). The rigid structure of the cyclophane cage can be functionalized and linked to create extended networks with permanent porosity, suitable for gas storage and separation. The precise size and shape of the cyclophane's cavity can, in principle, be exploited to achieve selective guest uptake, a defining characteristic of molecular sieves.

Components in Self-Healing Materials

Self-healing materials possess the intrinsic ability to repair damage, significantly extending their operational lifetime. expresspolymlett.comresearchgate.net This function often relies on the incorporation of reversible chemical bonds or supramolecular interactions within a polymer matrix. nih.gov While specific applications of this compound in self-healing materials are not yet widely documented, its robust structure is a candidate for inclusion in such systems. The cyclophane framework could be functionalized with moieties capable of forming reversible interactions, such as hydrogen bonds or dynamic covalent bonds. When a fracture occurs, these bonds could reform, restoring the material's integrity. The rigidity of the cyclophane unit could provide structural support within the polymer network during and after the healing process.

Organic Light-Emitting Devices and Electronic Functionalities in Polymers

The unique electronic structure of this compound, arising from the through-space interactions of its π-electron systems, makes it a compound of interest for optoelectronic applications. researchgate.net Cyclophanes are being investigated for their potential use in organic light-emitting devices (OLEDs) and as components that impart specific electronic functionalities to polymers. researchgate.netresearchgate.net

The electronic properties of (1,2,4)[2.2.2]cyclophane have been characterized by electronic absorption and magnetic circular dichroism spectroscopy. researchgate.net These studies provide insight into the electronic transitions that are fundamental to its potential use in light-emitting applications. The constrained geometry of the molecule influences its frontier molecular orbitals, which in turn dictates its absorption and emission characteristics. researchgate.net Incorporating such a rigid, photoactive unit into a polymer backbone can influence the polymer's conformation and electronic behavior, potentially leading to materials with enhanced charge transport or tailored luminescent properties. researchgate.net

| Transition | Experimental Energy (cm⁻¹) | Calculated Energy (cm⁻¹) | Assignment |

|---|---|---|---|

| 1 | ~36,000 | 36,400 | S₀ → S₁ |

| 2 | ~43,000 | 42,900 | S₀ → S₂ |

| 3 | ~45,500 | 45,600 | S₀ → S₃ |

| 4 | ~49,000 | 49,200 | S₀ → S₄ |

Table 1. Experimental and calculated electronic transition energies for (1,2,4)[2.2.2]cyclophane. Data sourced from spectral analysis and density functional theory calculations. researchgate.net

Catalytic Applications of this compound Derivatives

Planar chiral cyclophanes, particularly derivatives of [2.2]paracyclophane, have established themselves as a valuable class of ligands and catalysts in asymmetric synthesis. rsc.orgresearchgate.net Their rigid three-dimensional structure provides a well-defined chiral environment that can induce high stereoselectivity in chemical reactions. beilstein-journals.org These scaffolds have been successfully employed in a range of transformations, including the enantioselective addition of organozinc reagents to aldehydes and ketones. rsc.org

While the parent this compound is achiral, it can serve as a precursor to planar chiral derivatives through appropriate functionalization. The synthesis of such chiral derivatives would open the door to their use in asymmetric catalysis. For example, a nickel complex featuring a diimine ligand functionalized with a [2.2]paracyclophane substituent has been shown to catalyze the oligomerization of ethylene (B1197577). mdpi.com This demonstrates that the bulky, rigid cyclophane framework can be effectively integrated into catalytically active metal centers. By analogy, chiral derivatives of this compound could be developed into ligands for transition metals, creating catalysts for a variety of stereoselective reactions.

Development of Molecular Recognition Systems and Sensors

The well-defined cavity and π-rich interior of cyclophanes make them excellent candidates for host-guest chemistry and the development of molecular sensors. beilstein-journals.org These molecules can encapsulate other atoms or molecules (guests) that are sterically and electronically complementary to the host's cavity, a process known as molecular recognition. nih.gov This binding event can lead to a detectable change in the physical properties of the system, such as a shift in fluorescence or an electrochemical signal, forming the basis of a chemical sensor. rsc.org

The structure of this compound is suitable for binding various guest species. Its π-rich aromatic surfaces can engage in favorable interactions with cations or neutral aromatic molecules. rsc.org Studies on the related [2.2.2]paracyclophane have shown its ability to form stable complexes with metal cations within its cavity. rsc.org The selectivity of these host-guest systems can be fine-tuned by chemically modifying the cyclophane scaffold, altering the size, shape, and electronic nature of the binding pocket. rsc.org Such tailored cyclophane hosts are being explored for applications like ion-selective electrodes and fluorescent sensors for biomolecules. rsc.orgmdpi.com

This compound in Chiral Optoelectronic Materials

Chiral optoelectronic materials are at the forefront of research for applications in 3D displays, optical data storage, and spintronics. mdpi.com A key property of these materials is circularly polarized luminescence (CPL), where the emitted light has a preferential handedness. nih.gov Planar chiral cyclophanes are an excellent platform for designing CPL-active materials because their rigid structure can lock a fluorescent moiety (fluorophore) into a fixed, chiral arrangement, which is essential for high CPL activity. nih.govfrontiersin.org

The unsubstituted this compound molecule is not chiral. However, the introduction of substituents at specific positions on its aromatic rings can break its symmetry and induce planar chirality. core.ac.uk The synthesis of such enantiomerically pure derivatives is a critical step toward their use in chiral optoelectronics. beilstein-journals.org Once a chiral cyclophane scaffold is obtained, it can be functionalized with π-conjugated groups that act as fluorophores. nih.gov The close proximity and fixed orientation of these fluorophores, enforced by the cyclophane structure, can lead to strong chiroptical properties, including intense CPL signals. acs.orgnih.gov Research on various [2.2]paracyclophane derivatives has demonstrated that this approach can yield materials with high fluorescence quantum yields and large luminescence dissymmetry factors (g_lum_), which are key performance metrics for CPL materials. mdpi.comacs.orgacs.org

Chiral Platforms for Circularly Polarized Luminescence (CPL) Fluorophores

Circularly Polarized Luminescence (CPL) is a phenomenon where a chiral luminophore emits left- and right-circularly polarized light to different extents. This property is quantified by the luminescence dissymmetry factor (g_lum), a critical parameter for the development of advanced optical materials for applications like 3D displays, security inks, and spintronics. The development of efficient CPL fluorophores hinges on creating molecules with a high quantum yield (Φ) and a large g_lum value. nih.gov

The rigid skeleton of cyclophanes, such as substituted [2.2]paracyclophane, a close relative of this compound, provides an exceptional platform for constructing high-performance CPL emitters. nih.gov The inherent planar chirality that arises from the substitution pattern on the benzene (B151609) rings is a key feature. kg-applchem.jp This rigid structure locks appended fluorescent units (fluorophores) into a specific, chirally-disposed arrangement. This fixed orientation is crucial because the quality of a CPL fluorophore is defined by the vectors of its electric dipole transition moment (μ) and magnetic dipole transition moment (m). nih.govnih.gov Cyclophane derivatives are advantageous because their rigid framework can hold these vectors in a desired orientation, which is essential for maximizing the CPL response. nih.gov

Research into [2.2]paracyclophane-based systems has demonstrated the effectiveness of this strategy. By attaching fluorophores like terphenyls and quaterphenyls to the chiral cyclophane core, researchers have created molecules that exhibit significant CPL activity. frontiersin.org The cyclophane backbone ensures a strong interaction between the termini of the fluorophores in a chiral manner. frontiersin.org For example, specific V-shaped and X-shaped molecules constructed from planar chiral [2.2]paracyclophane building blocks have been shown to be intense CPL emitters. researchgate.net The development of such molecules often involves a process of trial and error, as predicting the magnetic dipole transition moment is notoriously difficult. nih.govfrontiersin.org However, the cyclophane scaffold provides a reliable and versatile starting point for designing new CPL-active materials. nih.gov

Table 1: Chiroptical Properties of Selected [2.2]Paracyclophane-Based Fluorophores

| Compound | Quantum Yield (Φ) | Dissymmetry Factor (g_lum) | Wavelength (nm) |

| Terphenyl-substituted [2.2]paracyclophane (14) | 0.20 | |4.2 x 10⁻³| | 381 |

| Quaterphenyl-substituted [2.2]paracyclophane (15) | 0.64 | |1.5 x 10⁻³| | 385 |

This data is based on research on [2.2]paracyclophane derivatives, which serve as a model for the potential of related cyclophane structures. frontiersin.org

Role in Electrochemical Systems (e.g., Electrode Materials for Batteries)

The search for sustainable and high-performance energy storage solutions has driven research into novel electrode materials beyond traditional inorganic compounds. nih.gov Organic electrode materials are attractive due to their potential for structural diversity, low cost, and environmental friendliness. nih.gov Cyclophanes, with their unique electronic structures arising from transannular π-electron interactions, represent an intriguing class of molecules for electrochemical applications.

While specific studies on this compound as a battery electrode material are not widely documented, research on related cyclophane structures highlights their potential. A notable example is [2.2.2.2]paracyclophane-1,9,17,25-tetraene (PCT), a macrocycle whose redox activity makes it a promising candidate for electrode materials. researchgate.netrsc.org This cyclophane hydrocarbon can be chemically reduced to form stable di-anion and tetra-anion species. rsc.org

The ability to reversibly accept and donate multiple electrons is a key requirement for a high-capacity battery electrode. The study of the reduced forms of PCT provides significant insight into the stability of such charged cyclophane systems. Crystallographic analysis of the di-anion (with 26π electrons) and the tetra-anion (with 28π electrons) has yielded insights into their global aromaticity and anti-aromaticity, respectively, which correlates with their stability. rsc.org Aromatic organic compounds that can undergo reversible redox reactions are being explored for both anode and cathode materials in next-generation batteries, such as sodium-ion batteries (SIBs). researchgate.net The unique, cage-like structure of cyclophanes could potentially offer enhanced structural stability during the charge-discharge cycles, a common challenge for organic electrode materials. nih.gov

The redox potential of organic materials is a critical factor determining their voltage in a battery cell. nih.gov The electronic properties of this compound, influenced by the substitution pattern and the through-space interactions of its three benzene rings, could be tuned to achieve desirable electrochemical characteristics. researchgate.net Further research into the electrochemical behavior of this compound and its derivatives could therefore unveil new opportunities for designing high-performance organic batteries.

Theoretical and Computational Probing of 2.2.2 1,2,4 Cyclophane Systems

Quantum Chemical Calculations for Ground State Geometries and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the ground state characteristics of (2.2.2)(1,2,4)cyclophane. These methods allow for the precise determination of molecular structures and the prediction of electronic behavior that governs its spectroscopic properties.

Density Functional Theory (DFT) has proven to be a robust method for investigating cyclophane systems. Spectral and structural analyses of (1,2,4)[2.2.2]cyclophane have been effectively carried out using geometry optimization and transition energy calculations based on DFT methods. aip.orgresearchgate.netnih.gov Among various functionals, PBE0 has been identified as particularly effective, demonstrating superiority in reproducing experimental geometries and electronic transition patterns for a series of cyclophanes with ethano bridges. aip.orgnih.govaip.org

The application of DFT allows for the optimization of the molecule's geometry, providing a detailed picture of bond lengths, bond angles, and dihedral angles in its most stable conformation. These calculations are crucial for understanding the strain inherent in the cyclophane structure, which arises from the nonplanar deformation of the benzene (B151609) ring and the constraints imposed by the ethylene (B1197577) bridges. Subsequent calculations on the optimized geometry, such as Time-Dependent DFT (TD-DFT), enable the prediction of electronic absorption spectra. For (1,2,4)[2.2.2]cyclophane, theoretical predictions have been used to assign electronic transitions observed in experimental electronic absorption and magnetic circular dichroism (MCD) spectra in the region below 52,000 cm⁻¹. aip.orgresearchgate.netnih.gov

Table 1: Comparison of Functionals for Cyclophane Analysis

| Functional | Performance in Reproducing Geometries | Performance in Reproducing Electronic Transitions |

|---|---|---|

| B3LYP | Tested | Tested |

| BH&H | Tested | Tested |

| PBE0 | Superior | Superior |

This interactive table is based on findings from studies on a series of ethano-bridged cyclophanes, including (1,2,4)[2.2.2]cyclophane. aip.org

The electronic properties of cyclophanes are largely dictated by their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong "through-space" coupling of the π-electrons between the distorted aromatic rings is a key feature of these molecules. aip.org In cyclophanes, the proximity of the benzene decks leads to interactions between their respective π-systems, resulting in a splitting of the HOMO and LUMO energy levels.

Theoretical models, such as a simple 4x4 frontier orbital basis developed for [2.2]paracyclophane, are used to describe the electronic transitions in terms of through-bond and through-space contributions. aip.org This analysis helps in understanding how the spatial arrangement of the benzene ring in this compound influences electron delocalization. The energy gap between the HOMO and LUMO is a critical parameter that affects the molecule's reactivity and its electronic absorption characteristics. Computational methods can visualize the distribution of these orbitals, revealing the extent of π-electron delocalization across the molecular framework.

Computational Studies on Molecular Conformation and Potential Energy Surfaces

The flexibility of the ethano bridges in this compound allows for various possible conformations. Computational studies are essential for exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers that separate them. Conformational searches, often performed using molecular mechanics or DFT, can map out the relative energies of different spatial arrangements. acs.orgresearchgate.netcwu.edu

For related cyclophanes, low-frequency vibrations corresponding to the twisting of ethylene bridges are known to be significant. aip.org Understanding the PES provides insights into the molecule's dynamic behavior, such as internal rotations and vibrational modes. While specific, detailed conformational analyses for this compound are not extensively documented in the literature, the computational methodologies applied to similar systems like [2.2]metacyclophane provide a framework for such investigations. acs.orgresearchgate.net These studies typically identify multiple stable conformations (e.g., syn and anti isomers) and calculate the energetic pathways for interconversion. acs.orgresearchgate.netcwu.edu

Theoretical Assessment of Aromaticity and Anti-aromaticity

The strained structure of cyclophanes, with their non-planar benzene rings, raises fundamental questions about the nature of their aromaticity. Theoretical methods are employed to quantify the degree of aromatic character preserved in these distorted systems.

Several computational descriptors are used to assess aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) index, for instance, evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. acs.orgnih.gov Another common method is the Nucleus-Independent Chemical Shift (NICS), which probes the magnetic shielding in the center of a ring to determine its aromatic (negative NICS value) or anti-aromatic (positive NICS value) character. acs.orgresearchgate.net

For more complex systems, Anisotropy of the Induced Current Density (AICD) plots provide a visual representation of electron delocalization pathways under an external magnetic field, offering a powerful tool to distinguish between aromatic and anti-aromatic circuits. While theoretical studies on the reduction of some macrocyclic cyclophanes have utilized resonance energy and AICD plots to analyze global aromaticity and anti-aromaticity, specific calculations of resonance energy or AICD plots for the neutral ground state of this compound are not prominently featured in existing research. chemrxiv.org However, studies on related [2.2]cyclophanes suggest that despite significant distortions, the phenyl rings retain a substantial degree of aromaticity. acs.orgresearchgate.net

Simulations of Molecular Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a picture of the behavior of this compound over time, including its conformational flexibility and interactions with its environment. Such simulations model the atomic motions based on a calculated force field, offering insights that are complementary to static quantum chemical calculations.

MD simulations can be particularly useful for understanding how intermolecular forces, such as van der Waals and π-π stacking interactions, dictate the packing of these molecules in the solid state. nih.gov While specific MD simulation studies focused solely on this compound are not widely available, research on analogous systems provides a basis for how such studies could be conducted. For example, simulations could explore the dynamics of guest-host interactions if the cyclophane cavity were to encapsulate another molecule, a topic of interest in the broader field of supramolecular chemistry. nih.gov

Historical Perspective and Future Directions in 2.2.2 1,2,4 Cyclophane Research

Evolution of Synthetic Strategies for Complex Cyclophanes

The synthesis of complex, multi-bridged cyclophanes has evolved significantly from early, often low-yield methods to more sophisticated and efficient strategies. The construction of these strained molecules requires overcoming significant enthalpic and entropic barriers.

Early approaches to cyclophane synthesis often relied on methods like the Wurtz coupling or acyloin condensation, which frequently suffered from harsh conditions and the production of polymeric side products. The development of high-dilution techniques was a crucial step forward, favoring intramolecular cyclization over intermolecular polymerization.

A significant breakthrough in the synthesis of tris-bridged cyclophanes was the application of reactions involving benzocyclobutene intermediates. A novel synthesis for 2.2.2cyclophane was developed via the gas-phase pyrolysis of 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane. rsc.org This method hinges on the thermal dimerization of the o-quinodimethane intermediates generated from the benzocyclobutene precursor, affording the target cyclophane in a 12% yield. rsc.org This approach highlighted the utility of pericyclic reactions in constructing complex, strained frameworks.

More recent advancements in synthetic organic chemistry have introduced a variety of powerful cyclization methods that have been applied to complex cyclophanes, as summarized in the table below. beilstein-journals.org These include transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and olefin metathesis, which have offered milder conditions and greater functional group tolerance. beilstein-journals.org While not all of these have been explicitly applied to (2.2.2)(1,2,4)Cyclophane itself, they represent the modern toolkit available for constructing such challenging architectures.

Table 1: Selected Modern Synthetic Methods for Cyclophane Construction

| Reaction Type | Key Reagents/Catalysts | Advantages |

|---|---|---|

| Ring-Closing Metathesis | Grubbs' or Schrock catalysts | High functional group tolerance, mild conditions |

| Suzuki Coupling | Palladium catalyst, boronic acids | Formation of C-C bonds, commercially available reagents |

| Sonogashira Coupling | Palladium/copper catalysts, alkynes | Creation of rigid linkages, useful for conjugated systems |

| McMurry Coupling | TiCl₃ or TiCl₄, reducing agent | Forms C=C double bonds from carbonyls |

Milestones in Understanding Strain and Reactivity

The defining feature of cyclophanes is their molecular strain, which arises from the distortion of the aromatic rings and the bridging chains from their ideal geometries. beilstein-journals.org In multi-bridged systems like this compound, this strain is particularly pronounced and is the primary determinant of the molecule's unique chemical and physical properties.

The strain in cyclophanes forces the typically planar benzene (B151609) rings into distorted conformations, often described as boat or chair-like. acs.org This deformation has profound consequences:

Electronic Properties: The proximity of the bridged aromatic rings leads to significant transannular electronic interactions (through-space π-π interactions). This is observable in their UV-Vis spectra, which typically show bathochromic (red) shifts compared to simple, unstrained benzene derivatives. wikipedia.org For the closely related unsymmetrical 2.2.2(1,3,5)cyclophane, the UV spectrum was noted to be unusual, directly reflecting its highly strained and skewed structure.

NMR Spectroscopy: The protons on the bridging ethyl groups and the aromatic rings experience unique shielding and deshielding effects due to the anisotropic magnetic fields of the opposing rings. This results in complex and distinctive NMR spectra, with some protons appearing at unusually high field (low ppm values).

Reactivity: The high strain energy makes the molecule more reactive than its unstrained counterparts. The distorted π-systems can exhibit reactivity more akin to dienes, undergoing addition reactions that would not occur with a typical benzene ring. wikipedia.orgacs.org For instance, the highly strained 2.2.2.2cyclophane readily reacts with dienophiles like perfluoro-2-butyne and even singlet oxygen. acs.org